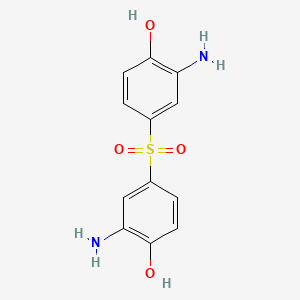

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >42 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155173. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-4-(3-amino-4-hydroxyphenyl)sulfonylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c13-9-5-7(1-3-11(9)15)19(17,18)8-2-4-12(16)10(14)6-8/h1-6,15-16H,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECOIASOKMSRFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226383 | |

| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823660 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7545-50-8 | |

| Record name | ABPS | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7545-50-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007545508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7545-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4'-Sulphonylbis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-sulphonylbis[2-aminophenol] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone (CAS 7545-50-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (CAS 7545-50-8), a versatile aromatic sulfone compound. The document consolidates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and purification, and explores its primary applications, particularly as a monomer in the synthesis of high-performance polymers such as polybenzoxazoles (PBOs). While its structural isomer, 4,4'-diaminodiphenyl sulfone (Dapsone), is a well-known pharmaceutical agent, this guide notes the current scarcity of public data on the specific biological activities and pharmacological profile of the 3,3'-diamino-4,4'-dihydroxy isomer. This guide is intended to be a valuable resource for researchers in materials science, polymer chemistry, and drug discovery who are interested in the synthesis and application of this compound.

Chemical and Physical Properties

This compound is an organosulfur compound characterized by a diphenyl sulfone core substituted with two amino groups and two hydroxyl groups.[1] These functional groups impart specific reactivity and properties to the molecule, making it a valuable building block in organic synthesis.[1] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7545-50-8 | [1] |

| Molecular Formula | C₁₂H₁₂N₂O₄S | [1] |

| Molecular Weight | 280.3 g/mol | [1] |

| Appearance | Baby pink to white or grey/brown powder/crystal | [1][2] |

| Melting Point | 231 °C | [1] |

| Boiling Point | 596.9 °C at 760 mmHg | [1] |

| Density | 1.564 g/cm³ | [1] |

| Solubility | Slightly soluble in methanol | [1] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature | [1] |

Experimental Protocols

Synthesis of this compound

The most common synthetic route to this compound involves a two-step process starting from 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone. The first step is a nucleophilic aromatic substitution to replace the chlorine atoms with hydroxyl groups, followed by the reduction of the nitro groups to amino groups.[3]

Step 1: Synthesis of 3,3'-Dinitro-4,4'-dihydroxydiphenyl Sulfone

-

Materials:

-

3,3'-Dinitro-4,4'-dichlorodiphenyl sulfone

-

Dimethyl sulfoxide (DMSO)

-

Sodium hydroxide (NaOH) solution

-

20% Hydrochloric acid (HCl) solution

-

-

Procedure: [3]

-

Dissolve 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone in DMSO in a reaction vessel.

-

Slowly add the sodium hydroxide solution to the mixture.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature until the reaction is complete (monitoring by TLC is recommended).

-

Cool the reaction mixture to below 10 °C.

-

Adjust the pH to 1-2 with a 20% aqueous HCl solution to precipitate the solid product.

-

Filter the precipitate, wash with water, and dry to obtain 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone.

-

Step 2: Synthesis of this compound

-

-

3,3'-Dinitro-4,4'-dihydroxydiphenyl sulfone

-

Dimethyl sulfoxide (DMSO)

-

Aqueous ammonium chloride (NH₄Cl) solution (e.g., 5.3%)

-

Reduced iron powder

-

-

-

In a reactor, dissolve 3,3'-dinitro-4,4'-dihydroxydiphenyl sulfone in DMSO.

-

Add the aqueous ammonium chloride solution.

-

Heat the mixture to 40-60 °C.

-

Add the reduced iron powder in batches. The molar ratio of 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone to iron and ammonium chloride is approximately 1:4.5:6.[1]

-

Maintain the reaction at this temperature until the reduction is complete.

-

Perform a hot filtration to remove the iron residues and wash the filter cake with hot DMSO.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain a mixed solution of DMSO and water.

-

Cool the solution to approximately 5 °C to promote the precipitation of the product.

-

Collect the solid product by filtration, wash with water, and dry to yield this compound. A yield of 93% has been reported for this step.[1]

-

Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a standard procedure. The choice of solvent is critical and should be determined based on the solubility of the compound at different temperatures. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

-

General Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol).

-

If there are insoluble impurities, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the purified crystals under vacuum.

-

Analytical Characterization

The identity and purity of this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of the compound.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.

-

Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule, such as N-H, O-H, and S=O stretching vibrations.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be employed to assess the purity of the compound and to identify and quantify any impurities. A reported method uses a C18 column with a mobile phase of methanol-water (40/60, v/v) and UV detection at 250 nm.[4]

Applications

The primary application of this compound is as a monomer for the synthesis of high-performance polymers.[2]

Synthesis of Polybenzoxazoles (PBOs)

This compound is a key building block for producing polybenzoxazoles (PBOs), a class of polymers known for their exceptional thermal stability and mechanical properties.[2] The synthesis typically involves a two-step process: the formation of a poly(o-hydroxy amide) precursor, followed by thermal cyclization to the PBO.

Step 1: Synthesis of Poly(o-hydroxy amide) Precursor

-

Materials:

-

This compound

-

Aromatic dicarboxylic acid chloride (e.g., terephthaloyl chloride)

-

Aprotic polar solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc))

-

Acid scavenger (e.g., pyridine)

-

-

Procedure:

-

In a dry reaction flask under an inert atmosphere, dissolve this compound in the aprotic polar solvent.

-

Cool the solution in an ice bath.

-

Slowly add the aromatic dicarboxylic acid chloride to the solution with stirring.

-

After the addition is complete, allow the reaction to proceed at low temperature and then warm to room temperature to form the poly(o-hydroxy amide) solution.

-

Step 2: Thermal Cyclization to Polybenzoxazole

-

Procedure:

-

The poly(o-hydroxy amide) solution is cast into a film.

-

The film is then heated under a nitrogen atmosphere in a stepwise manner to elevated temperatures (typically up to 300-400 °C) to effect the cyclodehydration reaction, forming the final polybenzoxazole film.

-

Other Potential Applications

-

Polymer Industry: It is also used as a monomer for other high-performance polymers like polyimides.[5]

Biological Activity and Relevance to Drug Development

A comprehensive search of scientific literature and databases reveals a significant lack of information on the specific biological activities of this compound. This is in stark contrast to its structural isomer, 4,4'-diaminodiphenyl sulfone (Dapsone), which is a well-established drug with potent anti-inflammatory and antimicrobial properties. Dapsone is known to act as an antibacterial by inhibiting folic acid synthesis and has anti-inflammatory effects, in part through the modulation of the NLRP3 inflammasome.[6]

It is critical for researchers to not extrapolate the biological activities of Dapsone to this compound, as minor changes in chemical structure can lead to vastly different pharmacological profiles.

The potential for this molecule in drug development may lie in its use as a scaffold for the synthesis of novel compounds or as a component of polymeric drug delivery systems, leveraging the properties of polymers derived from it. However, direct evidence of its efficacy or mechanism of action in a biological context is currently not available. Further research is warranted to explore the pharmacological potential of this compound and its derivatives.

Visualizations

Caption: Synthetic pathway for this compound.

Caption: General workflow for the synthesis of Polybenzoxazole (PBO).

Conclusion

This compound is a chemical compound with well-defined physical and chemical properties and established synthetic routes. Its primary utility lies in the field of polymer chemistry as a monomer for high-performance materials. While its chemical structure is intriguing from a medicinal chemistry perspective, there is a clear gap in the current scientific literature regarding its biological activities and potential as a therapeutic agent. This guide serves as a foundational resource for researchers, providing the necessary information for its synthesis and application in materials science, and highlighting the unexplored avenues for investigation in the field of drug development.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | 7545-50-8 [chemicalbook.com]

- 3. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]

- 4. asianpubs.org [asianpubs.org]

- 5. watson-int.com [watson-int.com]

- 6. 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC [pmc.ncbi.nlm.nih.gov]

3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its physicochemical characteristics.

Chemical Structure and Identification

This compound is an aromatic organosulfur compound characterized by a diphenyl sulfone core with amino and hydroxy functional groups on each phenyl ring.[1] These functional groups make it a versatile monomer and chemical intermediate.[1][2]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 7545-50-8[3][4][5][6][7] |

| Molecular Formula | C₁₂H₁₂N₂O₄S[2][3][4][5][6][7] |

| Molecular Weight | 280.3 g/mol [2][3][5] |

| IUPAC Name | 4,4'-sulfonylbis(2-aminophenol)[8] |

| Synonyms | Bis(3-amino-4-hydroxyphenyl) sulfone, 4,4'-Sulfonylbis(2-aminophenol)[1][3][6] |

| SMILES | O=S(C1=CC=C(O)C(N)=C1)(C2=CC=C(O)C(N)=C2)=O[5] |

| InChI Key | KECOIASOKMSRFT-UHFFFAOYSA-N[8] |

Physicochemical and Spectroscopic Properties

The compound is typically a solid, with solubility in polar organic solvents. Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White to grey to brown powder/crystal[2] |

| Melting Point | 231 °C[1][2][4] |

| Boiling Point | 596.9 °C at 760 mmHg[1] |

| Density | 1.564 g/cm³[1] |

| Flash Point | 314.8 °C[1] |

| Solubility | Slightly soluble in methanol[1][2] |

| pKa (Predicted) | 6.62 ± 0.20[1] |

| Storage Conditions | Keep in a dark place, inert atmosphere, room temperature[1][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While detailed peak assignments are not publicly available, ¹H NMR, ¹³C NMR, and IR spectra have been documented.[2][9]

-

¹H NMR: The proton NMR spectrum is available for this compound.[2]

-

¹³C NMR: The carbon-13 NMR spectrum has been recorded.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for O-H, N-H, S=O (asymmetric and symmetric stretching), and C-S bonds, as well as aromatic C-H and C=C stretching.

Experimental Protocols

Synthesis

A common and high-yield method for synthesizing this compound involves the reduction of a dinitro precursor.[2][10]

Protocol: Synthesis via Reduction of 3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone [2][10]

-

Reaction Setup: To a suitable reactor, add 3.4 kg of 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone, 9.5 kg of dimethyl sulfoxide (DMSO), and 3.18 kg of a 5.3% aqueous ammonium chloride solution.

-

Heating: Begin stirring the mixture and slowly raise the temperature to 50°C.

-

Reduction: Add 2.5 kg of reduced iron powder to the mixture in batches. The molar ratio of the reactants is approximately 1 (dinitro compound) : 4.5 (iron) : 6 (ammonium chloride).[10]

-

Reaction Completion & Filtration: Once the reaction is complete (monitored by a suitable method like TLC), perform a hot filtration to remove the iron residues. Wash the filter cake with hot DMSO.

-

Product Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain a mixed solution of DMSO and water.

-

Precipitation: Cool the resulting solution to 5°C to induce the precipitation of the product.

-

Final Purification: Collect the solid product by filtration, wash it thoroughly with water, and dry to yield the final product. A yield of approximately 93% has been reported for this method.[2]

Spectroscopic Characterization

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Analysis: Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values to confirm the molecular structure.

Applications and Relevance in Drug Development

This compound is a valuable chemical building block with several industrial applications.

-

Polymer Chemistry: It serves as a key monomer in the synthesis of high-performance polymers like polybenzoxazoles (PBO), which are known for their exceptional thermal stability.[2][11]

-

Dye Industry: The compound acts as a precursor in the production of various dyes.[1]

-

Pharmaceutical Intermediate: Its reactive amino and hydroxyl groups make it a useful intermediate in the synthesis of more complex molecules for potential therapeutic applications.[1]

Potential Role in Modulating Inflammatory Pathways

While direct biological studies on this compound are limited, its structural isomer, 4,4'-diaminodiphenyl sulfone (Dapsone, DDS) , has well-documented anti-inflammatory and immunomodulatory properties.[12] Dapsone is known to act as a competitor of the NLRP3 inflammasome , a key mediator of inflammation in various diseases, including neurodegenerative conditions and infectious diseases.[13]

The NLRP3 inflammasome pathway is initiated by cellular stress or pathogen-associated molecular patterns (PAMPs), leading to the activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines like pro-IL-1β and pro-IL-18 into their active forms, driving the inflammatory response.[13] Dapsone has been shown to interfere with this activation cascade.[13] Given the structural similarities, investigating whether this compound shares this ability to modulate the NLRP3 inflammasome presents a compelling avenue for drug discovery research.

References

- 1. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0280436) [np-mrd.org]

- 2. This compound(7545-50-8) 1H NMR spectrum [chemicalbook.com]

- 3. This compound | 7545-50-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. pschemicals.com [pschemicals.com]

- 8. 4,4'-Diaminodiphenylsulfone(80-08-0) 13C NMR [m.chemicalbook.com]

- 9. This compound(7545-50-8) 13C NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. CN105348156A - Preparation method for 3,3'-diamino-4,4'-dihydroxy diphenyl sulfone - Google Patents [patents.google.com]

- 12. Applications of 4,4'-Diaminodiphenylsulfone_Chemicalbook [chemicalbook.com]

- 13. 4,4′-Diaminodiphenyl Sulfone (DDS) as an Inflammasome Competitor - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 4,4'-Sulfonylbis(2-aminophenol)

Official IUPAC Name: 4,4'-Sulfonylbis(2-aminophenol)

Common Synonyms: 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone, Bis(3-amino-4-hydroxyphenyl) Sulfone[1] CAS Number: 7545-50-8[1]

This technical guide provides a comprehensive overview of 4,4'-sulfonylbis(2-aminophenol), a key chemical intermediate. The document details its chemical and physical properties, established synthesis protocols, and its primary applications, with a focus on its role in polymer chemistry. Additionally, the biological relevance of its structural motifs is discussed to inform potential avenues for research in drug development.

Core Chemical and Physical Data

4,4'-Sulfonylbis(2-aminophenol) is a stable aromatic compound. Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value |

| Molecular Formula | C₁₂H₁₂N₂O₄S |

| Molecular Weight | 280.30 g/mol |

| Appearance | White to grey to brown powder or crystals[1] |

| Melting Point | 231 °C[1] |

| Solubility | Slightly soluble in methanol |

| InChI Key | KECOIASOKMSRFT-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)O)N)N)O |

| Data sourced from multiple chemical databases and supplier specifications. |

Experimental Protocols: Synthesis

The predominant method for synthesizing 4,4'-sulfonylbis(2-aminophenol) is through the chemical reduction of its dinitro precursor, 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone.

Synthesis via Catalytic Reduction

Objective: To produce high-purity 4,4'-sulfonylbis(2-aminophenol) for use as a polymer monomer or chemical intermediate.

Materials:

-

3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone

-

Dimethyl sulfoxide (DMSO)

-

5.3% Aqueous ammonium chloride (NH₄Cl) solution

-

Reduced iron powder

Procedure:

-

A solution is prepared by dissolving 3.4 kg of 3,3'-dinitro-4,4'-dihydroxydiphenylsulfone in 9.5 kg of dimethylsulfoxide (DMSO) within a chemical reactor.

-

To this solution, 3.18 kg of a 5.3% aqueous ammonium chloride solution is added.

-

The mixture is then gently heated to a temperature of 50°C.

-

2.5 kg of reduced iron powder is introduced to the heated mixture in controlled batches.

-

The reaction is allowed to proceed to completion, followed by a hot filtration step to remove solid byproducts. The collected filter cake is washed with hot DMSO.

-

The resulting filtrates are combined, and the solvent is evaporated under reduced pressure.

-

The solution is then cooled to 5°C to facilitate the precipitation of the final product.

-

The solid 4,4'-sulfonylbis(2-aminophenol) is collected by filtration, thoroughly washed with water, and dried, yielding approximately 2.6 kg (93% yield).

Diagram 1: Synthesis Workflow of 4,4'-sulfonylbis(2-aminophenol)

Caption: Synthesis workflow for 4,4'-sulfonylbis(2-aminophenol).

Applications in Polymer Chemistry

The principal industrial application of 4,4'-sulfonylbis(2-aminophenol) is as a monomer in the synthesis of high-performance polymers, particularly polybenzoxazoles (PBOs). These polymers are renowned for their exceptional thermal stability, high mechanical strength, and robust chemical resistance.

The synthesis of PBOs from 4,4'-sulfonylbis(2-aminophenol) is a two-step process:

-

Polycondensation: The monomer is reacted with a dicarboxylic acid or a derivative thereof (e.g., diacid chloride) in a polar aprotic solvent to yield a poly(o-hydroxyamide) (PHA) precursor.

-

Cyclization: The PHA precursor undergoes thermal treatment at elevated temperatures, leading to a cyclodehydration reaction that forms the final polybenzoxazole structure.

Diagram 2: Polybenzoxazole (PBO) Synthesis Pathway

Caption: Two-step synthesis of Polybenzoxazole (PBO).

Relevance in Biological and Medicinal Chemistry

While specific biological activities of 4,4'-sulfonylbis(2-aminophenol) are not extensively documented, its core structural motifs—aminophenol and diphenyl sulfone—are present in numerous biologically active compounds.

-

Aminophenol Derivatives: The aminophenol scaffold is a component of various compounds that have been explored for their therapeutic potential. For instance, derivatives of 4-aminophenol have shown promise for their antimicrobial and antidiabetic properties.[2][3] Additionally, certain aminophenol derivatives have been investigated for their anti-inflammatory and analgesic activities.[4][5]

-

Diphenyl Sulfone Core: The diphenyl sulfone structure is a well-established pharmacophore. A notable example is dapsone (4,4'-diaminodiphenyl sulfone), an antibacterial agent used in the management of leprosy.[6] The sulfone group is also a key feature in various enzyme inhibitors.[7]

The presence of these pharmacologically relevant moieties suggests that 4,4'-sulfonylbis(2-aminophenol) and its derivatives may be of interest for further investigation in the field of drug discovery.

Safety and Handling

According to available safety data, 4,4'-sulfonylbis(2-aminophenol) is classified as a skin and eye irritant.[8] It is imperative to handle this chemical with appropriate personal protective equipment, including chemically resistant gloves and safety goggles, within a well-ventilated environment. For comprehensive safety guidelines, consult the material safety data sheet (MSDS) from the supplier.

Conclusion

4,4'-Sulfonylbis(2-aminophenol) is a vital aromatic compound, primarily utilized as a monomer for the synthesis of high-performance polymers such as polybenzoxazoles. Its well-defined synthesis and chemical properties make it a cornerstone for developing materials with superior thermal and mechanical characteristics. Although its direct role in drug development is not yet established, the presence of biologically significant aminophenol and diphenyl sulfone motifs suggests potential for future exploration in medicinal chemistry. This guide serves as a foundational resource for professionals in materials science, chemical research, and related fields.

References

- 1. Bis(3-amino-4-hydroxyphenyl) Sulfone | 7545-50-8 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ec.europa.eu [ec.europa.eu]

- 7. Synthesis of novel bis-sulfone derivatives and their inhibition properties on some metabolic enzymes including carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4,4'-Sulphonylbis(2-aminophenol) | C12H12N2O4S | CID 82047 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of 4,4'-sulfonylbis(2-aminophenol)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4,4'-sulfonylbis(2-aminophenol), a molecule of interest in various chemical and pharmaceutical research fields. This document compiles available spectroscopic data, outlines detailed experimental protocols for obtaining such data, and presents a logical workflow for the spectroscopic analysis of this and similar chemical entities.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from various spectroscopic techniques for 4,4'-sulfonylbis(2-aminophenol).

Table 1: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂O₄S | [1][2][3] |

| Molecular Weight | 280.30 g/mol | [2] |

| Exact Mass | 280.051778 g/mol | [1][2] |

| Precursor Ion (MS-MS) | 281.0591 [M+H]⁺ | [2] |

| Major Fragment Ions (MS-MS) | 108, 109, 110 | [2] |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

SpectraBase indicates the availability of 1H NMR and 13C NMR data for 4,4'-sulfonylbis(2-aminophenol).[1] While specific chemical shifts and coupling constants are not detailed in the initial search, the general expected regions for the protons and carbons in this molecule can be inferred from the structure and general principles of NMR spectroscopy for aromatic compounds.[4][5]

-

¹H NMR: Aromatic protons are expected to appear in the range of 6.0-8.0 ppm. The protons on the phenyl rings will exhibit complex splitting patterns due to ortho and meta couplings. The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.

-

¹³C NMR: Aromatic carbons typically resonate in the 120-170 ppm region.[5] The carbon atoms directly attached to the sulfonyl, hydroxyl, and amino groups will have distinct chemical shifts due to the electronic effects of these substituents.

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of 4,4'-sulfonylbis(2-aminophenol) will show characteristic absorption bands corresponding to its functional groups. The expected vibrational frequencies are based on typical ranges for phenols, aromatic amines, and sulfones.[6][7][8][9]

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Characteristics |

| O-H Stretch (Phenol) | 3200-3600 | Broad, due to hydrogen bonding |

| N-H Stretch (Amine) | 3300-3500 | Medium to strong, may show two bands for primary amine |

| Aromatic C-H Stretch | 3000-3100 | Medium to sharp |

| Aromatic C=C Stretch | 1400-1600 | Multiple medium to strong bands |

| S=O Stretch (Sulfone) | 1300-1350 and 1140-1160 | Two strong bands (asymmetric and symmetric) |

| C-O Stretch (Phenol) | 1200-1260 | Strong |

| C-N Stretch (Amine) | 1250-1350 | Medium to strong |

Table 4: UV-Vis Spectroscopy Data

UV-Vis spectra for 4,4'-sulfonylbis(2-aminophenol) are available on SpectraBase.[1] Generally, aminophenol isomers exhibit absorption maxima that can be influenced by the solvent.[10][11][12] For instance, 4-aminophenol shows absorption maxima at 194 nm, 218 nm, and 272 nm.[10] The extended conjugation in 4,4'-sulfonylbis(2-aminophenol) would be expected to influence these absorption bands.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-20 mg of 4,4'-sulfonylbis(2-aminophenol) for ¹H NMR or 20-50 mg for ¹³C NMR.[13]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).[13][14] The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte's signals.

-

Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.

-

Filter the solution through a glass wool plug in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

The final solution height in the NMR tube should be between 4.0 and 5.0 cm.[13]

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune and match the probe for the nucleus being observed (¹H or ¹³C).

-

Acquire the spectrum using appropriate pulse sequences and acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

2.2 Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of 4,4'-sulfonylbis(2-aminophenol) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.

-

Transfer a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Sample Preparation (Nujol Mull Method):

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the KBr plates with Nujol for the mull method).

-

Place the prepared sample (KBr pellet or salt plates) in the spectrometer's sample holder.

-

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).

-

2.3 Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 4,4'-sulfonylbis(2-aminophenol) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.[16]

-

The concentration should be in the low µg/mL to ng/mL range, depending on the sensitivity of the instrument and the ionization technique.

-

-

Data Acquisition (Electrospray Ionization - ESI):

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, gas flows) to achieve a stable and abundant signal for the [M+H]⁺ or [M-H]⁻ ion.

-

Acquire the full scan mass spectrum to determine the molecular weight.

-

For structural elucidation, perform MS/MS analysis by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions. A characteristic fragmentation for some aromatic sulfonamides is the loss of SO₂.[17]

-

2.4 UV-Vis Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of 4,4'-sulfonylbis(2-aminophenol) of a known concentration in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1-1.0).

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent to be used as a blank.

-

Fill the other cuvette with the sample solution.

-

Place the cuvettes in the spectrophotometer.

-

Record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm), first with the blank to establish a baseline, then with the sample.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Visualized Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 4,4'-Sulphonylbis(2-aminophenol) | C12H12N2O4S | CID 82047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,4’-Sulphonylbis(2-aminophenol) | SIELC Technologies [sielc.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. researchgate.net [researchgate.net]

- 6. adichemistry.com [adichemistry.com]

- 7. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. UV-Vis Spectrum of 4-aminophenol | SIELC Technologies [sielc.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone (DADHDPS) in various solvents. Due to the limited availability of specific quantitative solubility data for DADHDPS in publicly accessible literature, this guide also includes qualitative solubility information, data for a structurally related compound, and detailed experimental protocols for solubility determination.

Introduction

This compound is an aromatic diamine containing hydroxyl and sulfone functional groups. Its solubility is a critical parameter in various applications, including its use as a monomer in the synthesis of high-performance polymers such as polybenzoxazoles (PBOs), where understanding its behavior in different solvents is essential for reaction control and product purification. The presence of polar amino and hydroxyl groups, along with the bulky sulfone linkage, results in a complex solubility profile that is highly dependent on the nature of the solvent.

Qualitative Solubility of this compound

Based on available literature, the solubility of this compound can be summarized as follows:

-

Synthesis procedures indicate solubility in hot polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N-methylpyrrolidone (NMP) . The compound is often dissolved in these solvents at elevated temperatures during polymerization reactions, and subsequently precipitated by the addition of a non-solvent like water.

Quantitative Solubility Data of a Structurally Related Compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Methanol (hot) | Boiling | Soluble |

| Ethanol | 25 | Sparingly Soluble |

| Acetone | 25 | Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | Soluble |

| Water | 25 | Insoluble |

Note: This data is for 4,4'-Diaminodiphenyl sulfone and should be used as a qualitative guide for estimating the solubility of this compound.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a crystalline solid like this compound in various organic solvents.

Gravimetric Method (Shake-Flask)

This is a standard method for determining equilibrium solubility.

Workflow Diagram:

Caption: Gravimetric solubility determination workflow.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a screw-cap vial). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath or magnetic stirrer can be used.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifugation can be used to accelerate this process.

-

Sampling: Carefully withdraw a known volume of the clear supernatant liquid using a calibrated pipette.

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed container and evaporate the solvent under reduced pressure or in a fume hood with a gentle stream of inert gas.

-

Quantification: Once the solvent is completely removed, weigh the container with the dried solid residue.

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume of solvent.

UV-Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and is often faster than the gravimetric method.

Workflow Diagram:

References

An In-depth Technical Guide to the Physicochemical Properties of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone, with a specific focus on its melting point. The information is tailored for researchers, scientists, and professionals in drug development and material science who utilize this compound in their work.

Core Physicochemical Data

This compound is a specialty chemical intermediate, appearing as a white to grey or brown crystalline powder. It is primarily used as a monomer in the synthesis of high-performance polymers such as polybenzoxazoles (PBO). The key quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value |

| Melting Point | 231 °C[1][2][3][4] |

| Boiling Point (Predicted) | 596.9 ± 50.0 °C[2][3] |

| Density (Predicted) | 1.564 ± 0.06 g/cm³[2][3] |

| pKa (Predicted) | 6.62 ± 0.20[2][3] |

| Solubility | Slightly soluble in methanol[1][2][3] |

Experimental Protocol: Melting Point Determination

The following is a detailed methodology for the accurate determination of the melting point of this compound powder, a critical parameter for its identification and purity assessment.

Objective: To determine the melting point range of a solid sample of this compound using the capillary method.

Apparatus and Materials:

-

Melting point apparatus

-

Capillary tubes (one end sealed)

-

Mortar and pestle

-

Spatula

-

Watch glass

-

Thermometer (calibrated)

-

This compound powder sample

Procedure:

-

Sample Preparation:

-

Ensure the this compound powder is completely dry. If necessary, dry the sample in a desiccator or a vacuum oven at an appropriate temperature below its melting point.

-

Place a small amount of the dried powder on a clean, dry watch glass.

-

Using a spatula, crush the powder into a fine, uniform consistency with a mortar and pestle. This ensures efficient and even heat transfer within the sample.

-

-

Loading the Capillary Tube:

-

Invert a capillary tube and press the open end into the powdered sample on the watch glass. A small amount of the powder will be forced into the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. The packed sample height should be between 2-4 mm.

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is unknown, a rapid preliminary heating can be performed to get a rough estimate.

-

For an accurate measurement, start heating the block at a slow, controlled rate, approximately 1-2 °C per minute, when the temperature is about 15-20 °C below the expected melting point.

-

Observe the sample through the magnifying lens of the apparatus.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue to heat slowly and record the temperature at which the last solid crystal melts completely (the clear point).

-

The melting point is reported as a range from the onset temperature to the clear point temperature.

-

-

Data Recording and Analysis:

-

Repeat the measurement with two more samples to ensure reproducibility.

-

The sharpness of the melting point range (typically within 1-2 °C for a pure substance) is an indicator of the sample's purity. A broad melting range may suggest the presence of impurities.

-

Synthesis Workflow

The synthesis of this compound typically involves a two-step process starting from 3,3'-dinitro-4,4'-dichlorodiphenyl sulfone. The following diagram illustrates the general experimental workflow.

Caption: A generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectral analysis of 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone. This document details the expected spectral features, a protocol for sample preparation and data acquisition, and an interpretation of the spectral data based on the molecular structure and the influence of its functional groups.

Introduction

This compound is a symmetrical aromatic compound containing a central sulfone group flanked by two substituted phenyl rings. Each phenyl ring is substituted with an amino (-NH₂) and a hydroxyl (-OH) group. The understanding of its ¹H NMR spectrum is crucial for its identification, purity assessment, and for researchers working on its applications in areas such as polymer chemistry and drug development.

Predicted ¹H NMR Spectral Data

Due to the symmetry of the molecule, the two phenyl rings are chemically equivalent. Within each ring, there are three distinct aromatic protons, labeled as H-a, H-b, and H-c in the diagram below. Additionally, there are protons associated with the amino and hydroxyl groups. The analysis of the ¹H NMR spectrum is based on the chemical shifts (δ), multiplicities, and coupling constants (J) of these protons. The spectrum is typically recorded in a deuterated solvent such as dimethyl sulfoxide (DMSO-d₆), which can solubilize the compound and minimize the exchange of labile protons.

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound showing the non-equivalent aromatic protons (H-a, H-b, H-c) on each phenyl ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| OH | ~9.0 - 10.0 | Broad Singlet | - | 2H | Hydroxyl Protons |

| NH₂ | ~4.5 - 5.5 | Broad Singlet | - | 4H | Amino Protons |

| H-a | ~7.2 - 7.4 | Doublet | ~2.0 (meta) | 2H | Aromatic Proton ortho to -SO₂ and meta to -OH and -NH₂ |

| H-b | ~6.8 - 7.0 | Doublet of Doublets | ~8.0 (ortho), ~2.0 (meta) | 2H | Aromatic Proton ortho to -OH and meta to -SO₂ and -NH₂ |

| H-c | ~6.6 - 6.8 | Doublet | ~8.0 (ortho) | 2H | Aromatic Proton ortho to -NH₂ and meta to -OH and -SO₂ |

Note: The chemical shifts for the -OH and -NH₂ protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad signals due to chemical exchange and quadrupole broadening (for -NH₂).

Spectral Interpretation

The predicted chemical shifts are based on the electronic effects of the substituents on the aromatic rings:

-

Sulfone Group (-SO₂-): This is a strong electron-withdrawing group, which deshields the aromatic protons, causing them to resonate at a higher chemical shift (downfield). The effect is most pronounced on the ortho proton (H-a).

-

Hydroxyl Group (-OH): This is a strong electron-donating group through resonance, which shields the aromatic protons, particularly at the ortho and para positions, causing them to resonate at a lower chemical shift (upfield).

-

Amino Group (-NH₂): Similar to the hydroxyl group, the amino group is a strong electron-donating group, leading to upfield shifts for the ortho and para protons.

The interplay of these effects results in the predicted chemical shift ranges. The coupling patterns arise from the spin-spin interactions between adjacent protons:

-

H-a: Is coupled to H-b (meta-coupling, J ≈ 2 Hz), appearing as a doublet.

-

H-b: Is coupled to both H-a (meta-coupling, J ≈ 2 Hz) and H-c (ortho-coupling, J ≈ 8 Hz), resulting in a doublet of doublets.

-

H-c: Is coupled to H-b (ortho-coupling, J ≈ 8 Hz), appearing as a doublet.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D)

-

NMR tube (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Vortex mixer

-

Pipettes

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

-

Cap the NMR tube and vortex the mixture until the sample is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.

-

-

NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum using the following typical parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: A range that encompasses all expected proton signals (e.g., 0 to 12 ppm).

-

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Integrate all the signals to determine the relative number of protons for each resonance.

-

Experimental Workflow:

Caption: A workflow diagram illustrating the key steps in the experimental protocol for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of information about its molecular structure. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and purity of the compound. The provided experimental protocol offers a reliable method for obtaining high-quality spectra for this important molecule. This guide serves as a valuable resource for scientists and professionals in the fields of chemistry and drug development who work with this and similar aromatic compounds.

Thermal Properties and Stability of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone Monomer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties and stability of the monomer 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone, also known as 4,4'-sulfonylbis(2-aminophenol). This compound is a critical building block in the synthesis of high-performance polymers, such as polybenzoxazoles (PBOs), which are valued for their exceptional thermal and mechanical stability. A thorough understanding of the monomer's thermal behavior is paramount for its proper handling, storage, and processing, particularly in applications demanding high-temperature resistance.

Core Thermal Properties

The thermal characteristics of this compound are crucial indicators of its stability and behavior under thermal stress. While extensive data on the polymers derived from this monomer is available, direct and detailed thermal analysis of the monomer itself is less common in publicly accessible literature. However, key properties have been established.

| Thermal Property | Value | Analytical Method |

| Melting Point | 231 °C | Differential Scanning Calorimetry (DSC) |

| Decomposition Temperature | Data not available in searched literature. | Thermogravimetric Analysis (TGA) |

| Glass Transition Temperature | Not applicable (crystalline solid) | Differential Scanning Calorimetry (DSC) |

Table 1: Summary of Quantitative Thermal Data for this compound

Thermal Stability Assessment

Experimental Protocols for Thermal Analysis

To characterize the thermal properties of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary analytical techniques employed.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis is crucial for determining the thermal stability and decomposition profile of the monomer.

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer is used.

-

Sample Preparation: A small, representative sample of the monomer (typically 2-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

Atmosphere: The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

Temperature Program:

-

An initial isothermal period at a low temperature (e.g., 30°C) for 5-10 minutes to allow for sample stabilization.

-

A linear heating ramp, typically at a rate of 10°C/min or 20°C/min, to a final temperature sufficient to induce complete decomposition (e.g., 800-1000°C).

-

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset of decomposition and the temperatures at which 5% and 10% weight loss occur are key parameters for evaluating thermal stability.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow into or out of a sample as a function of temperature or time. It is instrumental in determining the melting point and other phase transitions.

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter is utilized.

-

Sample Preparation: A small amount of the monomer (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Atmosphere: The measurement is performed under a continuous purge of an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

The sample is typically cooled to a sub-ambient temperature (e.g., 0°C) and then heated at a controlled rate, commonly 10°C/min, to a temperature well above its melting point (e.g., 250°C).

-

A cooling and second heating cycle may be performed to investigate any thermal history effects and confirm the reversibility of transitions.

-

-

Data Analysis: The DSC thermogram shows heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for TGA and DSC analysis.

TGA Experimental Workflow

DSC Experimental Workflow

Logical Relationship of Thermal Analysis Data

The data obtained from TGA and DSC provide a comprehensive understanding of the monomer's thermal behavior, which is essential for its application in the synthesis of high-performance materials.

Relationship of Thermal Analysis Data

References

Quantum Chemical Insights into Diaminodihydroxydiphenyl Sulfone Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of diaminodihydroxydiphenyl sulfone isomers. As these isomers exhibit diverse pharmacological and material properties, understanding their molecular characteristics at a quantum level is paramount for targeted drug design and the development of advanced polymers. This document outlines the theoretical methodologies, summarizes key quantitative data, and presents visual workflows to facilitate further research. While a comprehensive comparative study across all possible isomers is not extensively available in the current literature, this guide synthesizes available data and provides illustrative examples from closely related dihydroxydiphenyl sulfone isomers to highlight the impact of isomeric variation on molecular properties.

Introduction

Diaminodiphenyl sulfone (DDS), particularly the 4,4'-isomer known as dapsone, is a compound of significant interest due to its antibacterial and anti-inflammatory properties.[1] The various positional isomers of diaminodihydroxydiphenyl sulfone, however, present a landscape of potentially unique chemical and biological activities. The arrangement of amino and hydroxyl groups on the diphenyl sulfone backbone dictates the molecule's polarity, hydrogen bonding capabilities, and overall three-dimensional structure, all of which are critical determinants of its function.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as powerful tools for investigating the molecular properties of these isomers.[2] These computational methods allow for the precise calculation of geometric parameters, electronic properties, and spectroscopic signatures, offering insights that can be challenging to obtain through experimental means alone. This guide will delve into the theoretical underpinnings of these calculations and present a structured overview of the findings.

Theoretical Methodology

The primary computational approach for studying diaminodihydroxydiphenyl sulfone isomers is Density Functional Theory (DFT). This method offers a favorable balance between computational cost and accuracy for molecules of this size.

Computational Details

A common and reliable level of theory employed for these types of analyses is the B3LYP functional combined with a Pople-style basis set, such as 6-311G.[2] The B3LYP functional is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which is crucial for accurately describing electronic effects in aromatic systems. The 6-311G basis set provides a flexible description of the electron distribution by using multiple functions to represent each atomic orbital and includes polarization functions on both heavy atoms and hydrogen atoms to account for anisotropic electron density.

Experimental Protocols:

While this guide focuses on computational methods, it is important to note that these calculations are often performed in conjunction with experimental validation. Key experimental techniques include:

-

Synthesis and Purification: Isomers are typically synthesized through electrophilic aromatic substitution reactions. Purification is often achieved through crystallization, and the purity is confirmed using High-Performance Liquid Chromatography (HPLC).

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the isomeric structure by analyzing the chemical shifts and coupling patterns of the aromatic protons and carbons.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups, such as the N-H stretches of the amino groups, O-H stretches of the hydroxyl groups, and the symmetric and asymmetric S=O stretches of the sulfone group.[3]

-

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the molecule and can be correlated with the calculated HOMO-LUMO energy gaps.

-

Computational Workflow

The process of performing quantum chemical calculations on these isomers follows a systematic workflow. This workflow ensures that the calculated properties are reliable and physically meaningful.

References

In-Depth Technical Guide: Health and Safety Information for 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

This technical guide provides comprehensive health and safety information for 3,3'-Diamino-4,4'-dihydroxydiphenyl sulfone, intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is an aromatic organosulfur compound.[1] Its properties make it a versatile monomer in the synthesis of high-performance polymers such as polybenzoxazoles (PBO), imparting thermal stability and mechanical strength.[1][2] It also serves as an intermediate in the pharmaceutical and dye industries.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 7545-50-8[1][3] |

| Molecular Formula | C₁₂H₁₂N₂O₄S[1][2] |

| Molecular Weight | 280.3 g/mol [2] |

| Appearance | Baby pink, white to grey to brown powder/crystal[1][2] |

| Melting Point | 231 °C[1][2][4] |

| Boiling Point | 596.9 °C at 760 mmHg[1][3] |

| Flash Point | 314.8 °C[1][3] |

| Density | 1.564 g/cm³[1] |

| Solubility | Slightly soluble in Methanol[1][2][4] |

| Storage Temperature | Room temperature, in a dark place under an inert atmosphere[1][4] |

Hazard Identification and Toxicological Summary

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Skin Sensitization | 1, 1A, 1B | H317: May cause an allergic skin reaction.[3][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[3][5] |

Potential Toxicological Pathways (Based on related compound Dapsone)

While the specific toxicological pathways for this compound are not well-documented, studies on the related compound 4,4'-diaminodiphenyl sulfone (Dapsone) suggest potential mechanisms of action. Dapsone has been shown to have anti-inflammatory effects by inhibiting myeloperoxidase (MPO), which in turn reduces the production of hypochlorous acid.[7] It may also suppress the production of tumor necrosis factor-alpha (TNF-α) from activated mononuclear cells.[8] Furthermore, Dapsone has been identified as a potential modulator of the NLRP3 inflammasome, a key component of the innate immune system.[9]

Experimental Protocols

The following are summaries of standardized experimental protocols that are likely to be used for assessing the skin sensitization and eye irritation potential of this compound.

Skin Sensitization: Local Lymph Node Assay (LLNA) - OECD Test Guideline 429

The LLNA is an in vivo method that assesses the induction phase of skin sensitization.[2]

-

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is classified as a skin sensitizer if it elicits a threefold or greater increase in lymphocyte proliferation compared to vehicle controls.[2]

-

Animal Model: Typically, CBA/Ca or CBA/J strain mice are used.[2]

-

Procedure:

-

A minimum of four animals are used per dose group, with a concurrent vehicle control group.

-

The test substance is prepared in a suitable vehicle and applied to the dorsal surface of both ears for three consecutive days.

-

On day 6, a radiolabeled thymidine or an alternative labeling method is administered to assess lymphocyte proliferation.

-

The animals are euthanized, and the auricular lymph nodes are excised.

-

The proliferation of lymph node cells is measured, and a stimulation index (SI) is calculated.

-

-

Interpretation: An SI of 3 or greater is indicative of a sensitizing substance.[2]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[1][3]

-

Principle: A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[1]

-

Animal Model: The albino rabbit is the preferred species.[1]

-

Procedure:

-

Initially, a single animal is tested.

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.[5]

-

If severe irritation or corrosion is observed, no further testing is performed.[1]

-

If the initial test does not show severe effects, the response is confirmed in up to two additional animals.[3][5]

-

-

Interpretation: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are evaluated to determine the irritation potential. The reversibility of the lesions is also considered.[5]

Safe Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions.

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[3][7] A face shield may be necessary where there is a splash hazard.[3]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[7] Protective clothing should be worn to prevent skin contact.[12]

-

Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a NIOSH-approved respirator should be used.[11]

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5][7]

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation develops.[3][5][7]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5] Remove contact lenses if present and easy to do.[3]

-

Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[3][6][12]

Spill and Disposal Procedures

-

Spill Response:

-

Disposal:

This guide is intended to provide a comprehensive overview of the health and safety information for this compound. It is essential to consult the specific Safety Data Sheet (SDS) for the product being used and to conduct a thorough risk assessment before handling this chemical.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. nucro-technics.com [nucro-technics.com]

- 4. criver.com [criver.com]

- 5. oecd.org [oecd.org]

- 6. ecetoc.org [ecetoc.org]

- 7. Dapsone in dermatology and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A possible inhibitory action of diaminodiphenyl sulfone on tumour necrosis factor-alpha production from activated mononuclear cells on cutaneous lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Diamino-diphenyl sulphone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. [What do we know today about diaminodiphenylsulfone?] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for the synthesis of 3,3'-Diamino-4,4'-dihydroxydiphenyl Sulfone via the reduction of its dinitro precursor, 3,3'-Dinitro-4,4'-dihydroxydiphenyl Sulfone. The procedure detailed below is based on established methods employing reduced iron powder in a dimethylsulfoxide solvent system. This application note includes a step-by-step experimental protocol, tabulated quantitative data, and graphical representations of the reaction pathway and experimental workflow to ensure reproducibility and clarity for researchers in chemical synthesis and drug development.

Introduction

This compound is an aromatic heterocyclic monomer with significant applications in the development of high-performance polymers and as a key intermediate in the synthesis of pharmaceuticals and dyes.[1] Its robust structure contributes to the thermal stability and mechanical strength of polymers like polybenzoxazoles (PBO), which are utilized in aerospace and advanced textile industries.[2] The synthesis route from its dinitro precursor is a common and efficient method. This protocol details the chemical reduction of the nitro groups to amino groups using reduced iron, a cost-effective and reliable method.

Reaction Principle

The synthesis involves the reduction of the two nitro groups on the 3,3'-Dinitro-4,4'-dihydroxydiphenyl Sulfone molecule to form the corresponding diamino product. Reduced iron powder acts as the reducing agent in the presence of an ammonium chloride solution, which facilitates the reaction in a dimethylsulfoxide (DMSO) medium.

Reaction Scheme:

Caption: Chemical reduction of the dinitro precursor to the diamino product.

Experimental Protocol

This section provides a detailed methodology for the synthesis.

3.1. Materials and Equipment

-

Reactants: 3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone, Reduced Iron Powder, Ammonium Chloride (NH₄Cl).

-

Solvents: Dimethylsulfoxide (DMSO), Deionized Water.

-

Equipment: Jacketed glass reactor with overhead stirrer, thermometer, and reflux condenser; heating mantle or oil bath; filtration apparatus (e.g., Büchner funnel); vacuum pump; rotary evaporator; drying oven.

3.2. Reagent Preparation

-

Aqueous Ammonium Chloride (5.3% w/w): Prepare by dissolving the appropriate amount of ammonium chloride in deionized water.

3.3. Synthetic Procedure

-

Charging the Reactor: To a suitable reactor, add 3.4 kg of 3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone, 9.5 kg of dimethylsulfoxide (DMSO), and 3.18 kg of the 5.3% aqueous ammonium chloride solution.[2][3]

-

Heating: Begin stirring the mixture and slowly raise the temperature to 50°C.[2][3][4]

-

Addition of Reducing Agent: Once the target temperature is reached, add 2.5 kg of reduced iron powder in batches to control the reaction rate and temperature.[2][3]

-

Reaction Monitoring: Maintain the reaction at 50-55°C until completion. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Hot Filtration: After the reaction is complete, filter the hot mixture to remove the iron oxides and any unreacted iron powder.[2][3][4]

-

Washing: Wash the collected filter cake with hot DMSO to ensure maximum recovery of the product.[2][3][4]

-

Solvent Removal: Combine the filtrate and the washings. Evaporate the solvent mixture under reduced pressure using a rotary evaporator. This will yield a concentrated mixed solution of DMSO and water.[2][3][4]

-

Precipitation and Isolation: Cool the concentrated solution to 5°C to induce the precipitation of the solid product.[2][3][4]

-

Final Filtration and Washing: Collect the precipitated solid by filtration. Wash the product thoroughly with water to remove any residual DMSO and inorganic salts.[2][3][4]

-

Drying: Dry the final product in a vacuum oven to obtain this compound.

Data Presentation

The quantitative parameters for the synthesis are summarized in the table below.

| Parameter | Value | Reference |

| Starting Material | 3,3'-Dinitro-4,4'-dihydroxydiphenylsulfone | [2][3][4] |

| Product | This compound | [2][3][4] |

| Molecular Formula | C₁₂H₁₂N₂O₄S | [2][5] |

| Molecular Weight | 280.3 g/mol | [2] |

| Molar Ratio (Dinitro:Fe:NH₄Cl:H₂O:DMSO) | 1 : 4.5 : 6 : 29 : 12 | [2][3][4] |

| Reaction Temperature | 50 °C | [2][3][4] |

| Precipitation Temperature | 5 °C | [2][3][4] |

| Typical Yield | 93% | [2][3][4] |

| Melting Point | 231 °C | [2] |

| Appearance | White to grey/brown powder or crystal | [2] |

Visualizations

5.1. Experimental Workflow The following diagram illustrates the logical flow of the experimental procedure.

Caption: Step-by-step workflow for the synthesis and purification process.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): An effective method for assessing purity and identifying potential impurities such as the starting material or isomers.[6][7] A reversed-phase C18 column with a methanol-water mobile phase is suitable for separation.[6][7]

-

Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the final product.[8]

-

Melting Point: The melting point should be determined and compared to the literature value (231 °C) as a preliminary check of purity.[2]

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

DMSO is a skin-penetrant; avoid direct contact.

-

The reduction reaction can be exothermic; add the iron powder in batches to maintain control.

-

Handle all chemicals in accordance with their Safety Data Sheets (SDS).

References